molecular formula C6H5ClFNO B14035023 3-Fluoroisonicotinaldehyde hydrochloride

3-Fluoroisonicotinaldehyde hydrochloride

Cat. No.: B14035023
M. Wt: 161.56 g/mol
InChI Key: PLEVORDNQUSBFL-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoroisonicotinaldehyde hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out under controlled temperature conditions, typically below -70°C, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through various techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroisonicotinaldehyde hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluoroisonicotinic acid.

    Reduction: Reduction of this compound can yield 3-fluoropyridin-4-ylmethanol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Fluoroisonicotinic acid.

    Reduction: 3-Fluoropyridin-4-ylmethanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Fluoroisonicotinaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoroisonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The fluorine atom enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: Similar structure but lacks the aldehyde functional group.

    3-Fluoroisonicotinic acid: Oxidized form of 3-fluoroisonicotinaldehyde.

    3-Fluoropyridin-4-ylmethanol: Reduced form of 3-fluoroisonicotinaldehyde.

Uniqueness

3-Fluoroisonicotinaldehyde hydrochloride is unique due to the presence of both the fluorine atom and the aldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-fluoropyridine-4-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H

InChI Key

PLEVORDNQUSBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C=O)F.Cl

Origin of Product

United States

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